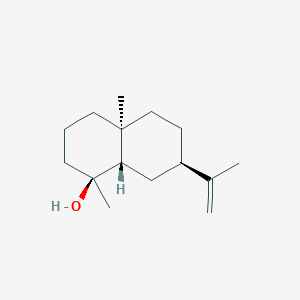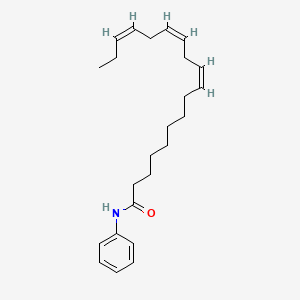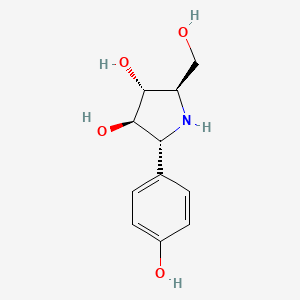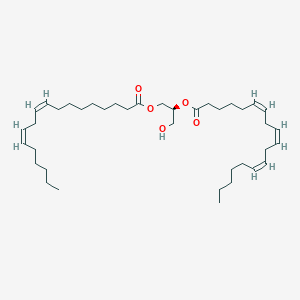![molecular formula C30H26FN5O B1254973 2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)
2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SB-245391 is a piperidinylimidazole that is 1H-imidazole carrying a piperidin-4-yl group, 4-fluorophenyl group and a 2-([biphenyl]-4-yloxy)pyrimidin-4-yl group at positions 1, 4 and 5 respectively. It is a potent inhibitor of p38alpha mitogen-activated protein kinase. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of monofluorobenzenes, a piperidinylimidazole, an aryloxypyrimidine and a member of biphenyls.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulation Studies
- Application: The compound has been studied for its potential in corrosion inhibition, particularly for iron. Advanced quantum chemical calculations and molecular dynamics simulations have been used to analyze its adsorption and inhibition properties (Kaya et al., 2016).
Antioxidant and Antifungal Applications
- Application: Certain derivatives of the compound have shown significant antioxidant and antifungal activities. These properties suggest potential use in treating diseases like candidiasis, cancer, and neurodegenerative diseases (Sheikhi-Mohammareh et al., 2020).
Inactivation of Human CYP2D6
- Application: Derivatives of this compound have been identified as inactivators of human cytochrome P450 2D6 (CYP2D6), an enzyme involved in the metabolism of numerous pharmaceutical drugs. This inactivation may lead to adverse drug interactions (Livezey et al., 2012).
Synthesis of Deoxycytidine Kinase Inhibitors
- Application: A practical synthesis method for a key intermediate used in the preparation of potent deoxycytidine kinase inhibitors has been developed, highlighting its importance in pharmaceutical research (Zhang et al., 2009).
Development of Serotonin 5-HT2 Antagonists
- Application: Research has been conducted on developing serotonin 5-HT2 receptor antagonists using the compound's structure. These antagonists have potential applications in treating various psychiatric disorders (Andersen et al., 1992).
Antimicrobial Activity
- Application: New dithiocarbamate derivatives containing this compound have shown high antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (Yurttaş et al., 2016).
Aurora Kinase Inhibitor for Cancer Treatment
- Application: A variant of this compound is studied as an Aurora kinase inhibitor, which may be useful in cancer treatment (ヘンリー,ジェームズ, 2006).
Microwave-Assisted Synthesis and Antibacterial Activity
- Application: The compound has been used in microwave-assisted synthesis of pyrimidine imines and thiazolidinones, showing potential in antibacterial applications (Merugu et al., 2010).
Discovery of Selective Inhibitors
- Application: Novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines were synthesized, showing potential as selective inhibitors of JAK1 JH2 pseudokinase and VPS34, important for antimitotic activities in cancer research (Singleton et al., 2019).
Eigenschaften
Molekularformel |
C30H26FN5O |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-(4-phenylphenoxy)pyrimidine |
InChI |
InChI=1S/C30H26FN5O/c31-24-10-6-23(7-11-24)28-29(36(20-34-28)25-14-17-32-18-15-25)27-16-19-33-30(35-27)37-26-12-8-22(9-13-26)21-4-2-1-3-5-21/h1-13,16,19-20,25,32H,14-15,17-18H2 |
InChI-Schlüssel |
WHARNYOKNQYQGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



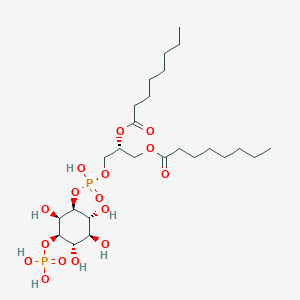

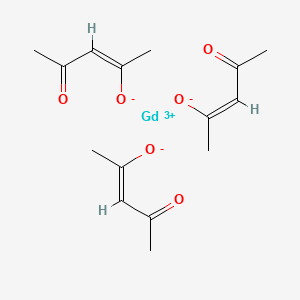


![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)
![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)


